molecular formula C6H11N3O8P2 B022944 Pyrophosphohistidine CAS No. 100764-00-9

Pyrophosphohistidine

Cat. No.: B022944
CAS No.: 100764-00-9
M. Wt: 315.11 g/mol
InChI Key: BYJLVVUFWOYJOM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrophosphohistidine is a post-translationally modified histidine residue where a pyrophosphate group (two linked phosphate groups) is covalently attached via a phosphoramidate bond to the imidazole ring of histidine. This modification was first directly isolated in 1986 from pyruvate, phosphate dikinase (PPDK) in Escherichia coli after stabilization with diazomethane . The pyrophosphorylated histidine residue (His³ in PPDK) acts as a transient carrier of the pyrophosphoryl group between the enzyme's three catalytic subsites, facilitating reversible phosphorylation and pyrophosphorylation during catalysis . This compound is highly labile under physiological conditions, which historically hindered its isolation until advanced stabilization techniques were employed .

Properties

CAS No.

100764-00-9

Molecular Formula

C6H11N3O8P2

Molecular Weight

315.11 g/mol

IUPAC Name

(2S)-2-amino-3-[1-[hydroxy(phosphonooxy)phosphoryl]imidazol-4-yl]propanoic acid

InChI

InChI=1S/C6H11N3O8P2/c7-5(6(10)11)1-4-2-9(3-8-4)18(12,13)17-19(14,15)16/h2-3,5H,1,7H2,(H,10,11)(H,12,13)(H2,14,15,16)/t5-/m0/s1

InChI Key

BYJLVVUFWOYJOM-YFKPBYRVSA-N

SMILES

C1=C(N=CN1P(=O)(O)OP(=O)(O)O)CC(C(=O)O)N

Isomeric SMILES

C1=C(N=CN1P(=O)(O)OP(=O)(O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(N=CN1P(=O)(O)OP(=O)(O)O)CC(C(=O)O)N

Other CAS No.

100764-00-9

Synonyms

pyrophosphohistidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphorylated Histidine Derivatives

Structural and Functional Differences

The table below summarizes key distinctions between pyrophosphohistidine and related phosphohistidine derivatives:

Compound Phosphorylation Type Position on Histidine Stability Biological Role Key References
This compound Pyrophosphate (P~2~O~7~^4−^) N3 (imidazole ring) Highly labile Pyrophosphoryl group transfer in PPDK and related enzymes
1-Phosphohistidine Monophosphate (PO~4~^3−^) N1 (imidazole ring) Moderate stability Signal transduction; observed in bacterial two-component systems
3-Phosphohistidine Monophosphate (PO~4~^3−^) N3 (imidazole ring) Moderate stability Intermediate in phosphoenolpyruvate synthetase and metabolic enzymes
Phosphofurylalanine Stable analog (monophosphate) N/A (non-histidine) High stability Synthetic mimic for studying phosphohistidine-dependent mechanisms
Key Observations:
  • Phosphorylation Type: this compound uniquely contains a pyrophosphate group, distinguishing it from mono-phosphorylated derivatives. This structural feature enables its role in multi-step phosphoryl transfer reactions .
  • Positional Isomerism: 1-Phosphohistidine and 3-phosphohistidine differ in the site of phosphate attachment (N1 vs. N3), which affects their stability and enzyme specificity. For example, 3-phosphohistidine is critical in PPDK and phosphoenolpyruvate synthetase, while 1-phosphohistidine is associated with bacterial signaling .
  • Stability: this compound’s lability contrasts with the relative stability of mono-phosphorylated forms. Phosphofurylalanine, a non-histidine analog, was developed to bypass this instability in experimental settings .

Enzymatic Roles and Catalytic Mechanisms

  • This compound : In PPDK, the pyrophosphoryl group is transiently transferred between ATP, phosphate, and pyruvate, enabling reversible energy conservation .
  • 3-Phosphohistidine: Found in phosphoenolpyruvate synthetase, it participates in the synthesis of phosphoenolpyruvate from pyruvate, ATP, and water .
  • 1-Phosphohistidine : Implicated in bacterial histidine kinases, where it regulates signal transduction via phosphorylation of response regulators .

Methodological Challenges

  • Isolation Techniques: this compound required diazomethane treatment for stabilization prior to isolation, whereas mono-phosphorylated histidines can be isolated under milder conditions .
  • Analytical Tools: Mass spectrometry and ^31^P-NMR are critical for differentiating pyrophosphorylated and mono-phosphorylated species due to distinct chemical shifts and fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.